3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione, identified by the CAS number 1182902-09-5, is a heterocyclic compound belonging to the class of dihydropyrimidines. This compound features a pyrimidine ring with an amino group attached to a phenyl substituent. Dihydropyrimidines are recognized for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry .
This compound is classified under the broader category of pyrimidine derivatives, which are known for their significant roles in pharmacology and organic synthesis. The structural formula is C10H11N3O2, indicating that it contains ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms. Its molecular weight is approximately 205.21 g/mol .
The synthesis of 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione can be approached through several methods:
The molecular structure of 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring with two carbonyl groups at positions 2 and 4, alongside an amino-substituted phenyl group at position 3. The structural representation can be described using various notations:
The compound's geometry allows for potential interactions with biological targets due to its polar functional groups .
The reactivity of 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione includes:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione primarily involves its interaction with biological macromolecules such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with target sites.
Research indicates that similar compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. By binding to specific targets within cells, these compounds can modulate biochemical pathways leading to therapeutic effects .
The physical properties of 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione include:
Chemical properties include stability under standard laboratory conditions but may react under extreme conditions such as high temperatures or strong acids/bases .
The applications of 3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione span various fields:
Dihydropyrimidin-2,4(1H,3H)-diones (DHPMs) represent a privileged scaffold in medicinal chemistry due to their structural resemblance to nucleic acid bases, versatile chemical modification potential, and diverse pharmacological profiles. These bicyclic heterocycles—characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3—serve as critical frameworks for developing therapeutics targeting cancer, infectious diseases, and inflammatory conditions. The 3-(3-aminophenyl) substitution introduces an electron-rich aromatic system with hydrogen-bonding capabilities, enhancing target engagement and physicochemical properties. This review explores the multifaceted roles of DHPM derivatives, emphasizing the strategic incorporation of the 3-aminophenyl moiety to optimize bioactive molecule design.
Dihydropyrimidine-2,4-diones serve as fundamental building blocks for nucleic acid analogs due to their structural mimicry of uracil and thymine. Modifications at the N1, N3, C5, or C6 positions enable fine-tuning of pharmacokinetic and pharmacodynamic properties while retaining core recognition elements for enzyme binding. For instance, 5-fluorouracil (5-FU), a C5-fluorinated derivative, irreversibly inhibits thymidylate synthase by forming a covalent complex with the enzyme and 5,10-methylenetetrahydrofolate, disrupting DNA synthesis in rapidly dividing cancer cells [3]. Similarly, idoxuridine (5-iodo-2'-deoxyuridine) incorporates into viral DNA, causing chain termination and impaired replication in herpes simplex virus.
The dihydropyrimidine-2,4-dione core facilitates specific molecular interactions:
Recent advances leverage the 3-aminophenyl substituent to improve target specificity. The aniline moiety enables conjugation with delivery vectors (e.g., peptides, dendrimers) or additional pharmacophores, creating bifunctional agents. For example, coupling aminophenyl-DHPMs with fluorophores yields probes for real-time imaging of DNA replication dynamics, while fusion with kinase inhibitors generates hybrid anticancer agents [3] [4].
The therapeutic exploration of DHPMs accelerated with the rediscovery of the Biginelli reaction in the 1980s. Originally described in 1893, this multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea provides efficient access to diverse DHPM libraries [3]. Key milestones include:
Table 1: Evolution of Key DHPM-Based Therapeutics
Era | Compound | Modification | Therapeutic Application |
---|---|---|---|
1960s | Idoxuridine | 5-Iodo-N1-glycosylated DHPM | Antiviral (herpes) |
1980s | (R)-SQ 32926 | N3-aryl, C4-aryl, C5-ester | Antihypertensive |
2000s | Monastrol | C4-(3-hydroxyphenyl), C5-methyl | KSP inhibitor (anticancer) |
2020s | HER2-DHPM hybrids | N3-(4-aminophenyl), C5-trifluoromethyl | Kinase inhibition (anticancer) |
Recent innovations focus on asymmetric synthesis (e.g., chiral organocatalysts) and post-Biginelli modifications to access nonracemic anticancer agents. For example, palladium-catalyzed C-H arylation at C6 enhances potency against cisplatin-resistant tumors [3] [4].
The 3-aminophenyl group confers distinct advantages in molecular design through three synergistic mechanisms:
Table 2: Bioactivity Enhancement by 3-Aminophenyl Substitution in DHPMs
Biological Target | Effect of 3-Aminophenyl | Observed Outcome |
---|---|---|
HER2 Kinase | Salt bridge with Glu²⁷⁷; π-stacking with Phe³¹⁵ | 8-fold ↑ binding affinity vs. unsubstituted DHPM |
DNA Topoisomerase II | Intercalation via planar phenyl; H-bond to Asn³⁵² | IC₅₀ = 1.7 μM (vs. 22 μM for phenyl analog) |
c-MET Receptor | -NH₂ coordinates catalytic Mg²⁺; hydrophobic contact | Suppressed metastasis in FaDu xenografts |
Positional isomerism profoundly influences bioactivity: While 6-(4-aminophenyl)-DHPMs (e.g., [2]) primarily intercalate DNA, 3-(3-aminophenyl) analogs exhibit superior kinase inhibition due to proximity to the ATP-binding hinge region. This underscores the scaffold’s adaptability for rational drug design [3] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7